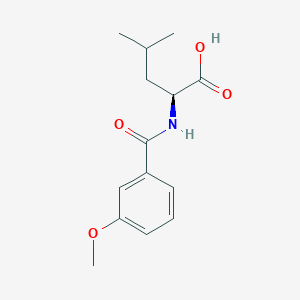
N-(3-Methoxybenzoyl)-L-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Methoxybenzoyl)-L-leucine is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group attached to the benzoyl moiety and a leucine amino acid residue
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxybenzoyl)-L-leucine typically involves the following steps:
Preparation of 3-Methoxybenzoic Acid: This can be achieved through the methylation of 3-hydroxybenzoic acid using dimethyl sulfate in the presence of a base.
Formation of 3-Methoxybenzoyl Chloride: The 3-methoxybenzoic acid is then converted to its corresponding acid chloride using thionyl chloride.
Coupling with L-Leucine: The final step involves the coupling of 3-methoxybenzoyl chloride with L-leucine in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Methoxybenzoyl)-L-leucine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-hydroxybenzoyl-L-leucine.
Reduction: Formation of 3-methoxybenzyl alcohol-L-leucine.
Substitution: Formation of various substituted benzoyl-L-leucine derivatives.
Aplicaciones Científicas De Investigación
N-(3-Methoxybenzoyl)-L-leucine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N-(3-Methoxybenzoyl)-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzoyl moiety can bind to active sites on enzymes, inhibiting their activity. This compound may also interact with cellular pathways involved in inflammation and pain, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Methoxybenzoyl)-β-alanine: Similar structure but with β-alanine instead of leucine.
3-Methoxybenzamide: Lacks the leucine residue but shares the methoxybenzoyl moiety.
N-(3-Methoxybenzoyl)-N-phenylbenzohydrazide: Contains a hydrazide group instead of leucine
Uniqueness
N-(3-Methoxybenzoyl)-L-leucine is unique due to the presence of the leucine residue, which imparts specific biochemical properties and potential therapeutic applications. The combination of the methoxybenzoyl moiety with leucine makes it distinct from other similar compounds .
Propiedades
Número CAS |
168980-12-9 |
|---|---|
Fórmula molecular |
C14H19NO4 |
Peso molecular |
265.30 g/mol |
Nombre IUPAC |
(2S)-2-[(3-methoxybenzoyl)amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C14H19NO4/c1-9(2)7-12(14(17)18)15-13(16)10-5-4-6-11(8-10)19-3/h4-6,8-9,12H,7H2,1-3H3,(H,15,16)(H,17,18)/t12-/m0/s1 |
Clave InChI |
MUMMHDPLNMLLKB-LBPRGKRZSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)NC(=O)C1=CC(=CC=C1)OC |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)C1=CC(=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Pentylphenyl 4-[(but-3-en-1-yl)oxy]benzoate](/img/structure/B14260897.png)
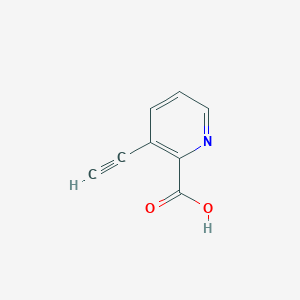
![Octanoic acid, 6,8-bis[(4-nitrobenzoyl)oxy]-, methyl ester, (S)-](/img/structure/B14260903.png)
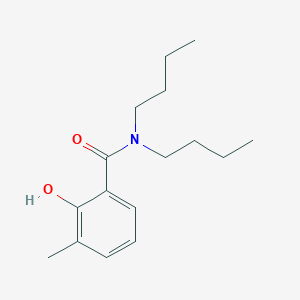
![Butanal, 2-[(4-methoxyphenyl)methoxy]-4-(phenylseleno)-, (2R)-](/img/structure/B14260912.png)
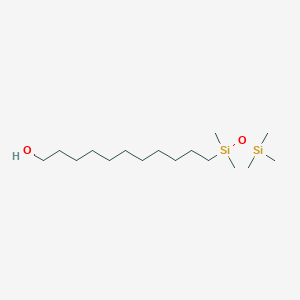
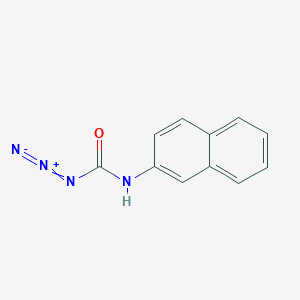
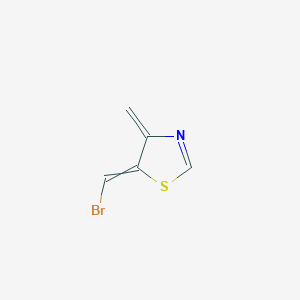
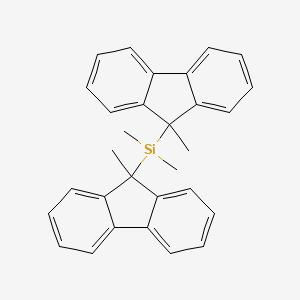
silane](/img/structure/B14260937.png)
![4-{[3,4-Bis(decyloxy)benzoyl]oxy}benzoic acid](/img/structure/B14260962.png)
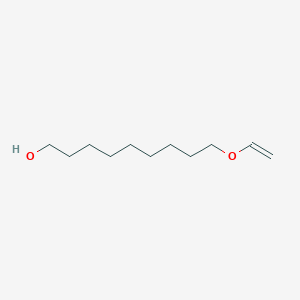
![[(4R)-5-(1,3-benzothiazol-2-ylsulfonyl)-4-methoxypent-1-ynyl]-trimethylsilane](/img/structure/B14260976.png)

